molecular formula C18H21N7O2 B2473541 6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide CAS No. 2034516-64-6

6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide

Cat. No. B2473541
CAS RN: 2034516-64-6
M. Wt: 367.413
InChI Key: JNGBHASMAOJESQ-UHFFFAOYSA-N
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Description

6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1,2,4-triazolo [1,5-a]pyridine, with its bridge-headed nitrogen atom, has attracted attention in medicinal chemistry. Researchers have explored its potential as a scaffold for drug development. Notably, it exhibits various activities, including acting as:

Material Sciences

Beyond medicinal applications, 1,2,4-triazolo [1,5-a]pyridines find use in material sciences. Their properties make them interesting candidates for designing functional materials, such as sensors, catalysts, and organic semiconductors .

Synthetic Methodology

The synthesis of 1,2,4-triazolo [1,5-a]pyridines has been a focus of research. Methods like microwave-mediated, catalyst-free synthesis have been established. These eco-friendly approaches allow efficient access to the compound, demonstrating broad substrate scope and good functional group tolerance .

Selective Kinase Inhibition

Researchers have discovered novel classes of kinase inhibitors based on 1,2,4-triazolo [1,5-a]pyridine scaffolds. These inhibitors target specific kinases involved in diseases like cancer and inflammation .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of triazolo pyrazine derivatives , which are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

Triazole compounds, which are part of the compound’s structure, are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through binding, leading to changes in the target’s function.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

A related compound was found to have increased oral bioavailability due to the insertion of a methyleneamino linker . This suggests that similar modifications could potentially enhance the bioavailability of this compound.

Result of Action

Given the biological activities associated with triazole compounds , it is plausible that this compound could have a range of effects at the molecular and cellular level.

properties

IUPAC Name

6-methoxy-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-12-22-23-17-16(19-7-10-25(12)17)24-8-5-14(6-9-24)21-18(26)13-3-4-15(27-2)20-11-13/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGBHASMAOJESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CN=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide

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